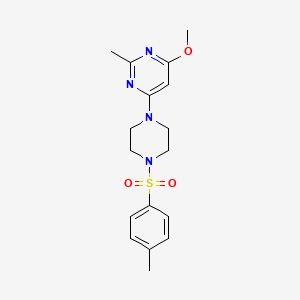

(2-Phenylthiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

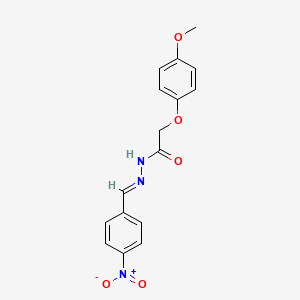

“(2-Phenylthiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” is a compound that contains linked pyridinium-piperazine heterocycles . It is a part of a series of pyridopyrimidinone-thiazole hybrids synthesized for cytotoxic evaluations . These compounds have been reported to have a wide range of biological activities .

Synthesis Analysis

The synthesis of this compound involves a multistep procedure . Different acyl chlorides are reacted with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones . The aminothiazole derivative is then incorporated into the benzoxazinones to furnish the target pyridopyrimidinone .Molecular Structure Analysis

In both salts of the compound, the piperazine ring adopts a chair conformation with protonation at the N atom not linked to the other ring . In the crystal of the compound, weak N-H and C-H interactions are observed .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

- Researchers synthesized derivatives of this compound, demonstrating significant antimicrobial activity against various microorganism strains. These findings highlight the potential of these compounds in developing new antimicrobial agents (Yurttaş et al., 2016).

Application in Diabetes Treatment

- A specific derivative was identified as a potent and selective inhibitor for the treatment of type 2 diabetes. This compound showed high oral bioavailability and low plasma protein binding, making it a promising candidate for diabetes therapy (Ammirati et al., 2009).

Anticancer Potential

- Several derivatives of this compound have been evaluated for their antiproliferative properties against a wide range of cancer cell lines. Some compounds showed excellent inhibitory effects on tumor cell growth and tubulin polymerization, indicating their potential as cancer therapeutics (Prinz et al., 2017).

Anti-HIV Activity

- Compounds related to (2-Phenylthiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone exhibited selective inhibition against HIV-2 strains, demonstrating their potential as anti-HIV agents (Ashok et al., 2015).

Antipsychotic and Antagonist Properties

- Studies have shown that certain derivatives possess antipsychotic properties and act as antagonists at specific receptors, suggesting their use in treating psychiatric disorders (Norman et al., 1996).

Antibacterial Activity Against MRSA and VRSA

- Phenylthiazoles derivatives, including this compound, exhibited potent antibacterial activity against methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA), indicating their significance in addressing antibiotic resistance (Hagras et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-phenyl-1,3-thiazol-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5OS/c24-17(15-13-25-16(21-15)14-5-2-1-3-6-14)22-9-11-23(12-10-22)18-19-7-4-8-20-18/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFCMQZLIYKKKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

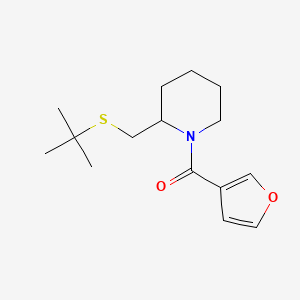

![2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2702370.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2702372.png)

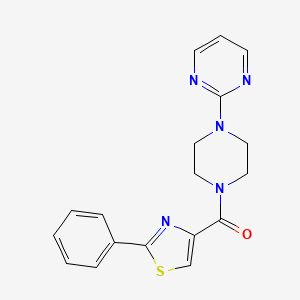

![4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2702378.png)

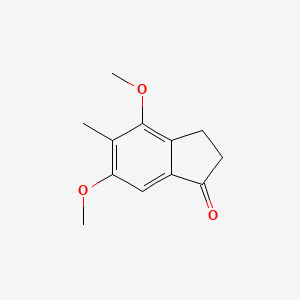

![3,4-dimethyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2702386.png)

![N-(thiophen-2-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2702387.png)

![4-fluoro-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2702389.png)